![molecular formula C10H7F2N3O6S2 B12554598 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid CAS No. 194366-86-4](/img/structure/B12554598.png)
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with two fluorine atoms at positions 2 and 6, and an amino group at position 4. This pyrimidine ring is connected to a benzene ring that has two sulfonic acid groups at positions 1 and 3. The presence of fluorine atoms and sulfonic acid groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid typically involves multiple steps. One common method starts with the preparation of 2,6-difluoropyrimidine, which can be synthesized by fluorination of pyrimidine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures
The final step is the sulfonation of the benzene ring, which can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine or benzene rings .
科学的研究の応用
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals
作用機序
The mechanism of action of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfonic acid groups contribute to its solubility and reactivity in aqueous environments, facilitating its biological activity .
類似化合物との比較
Similar Compounds
2,6-Difluoropyrimidine: Lacks the amino and sulfonic acid groups, making it less versatile in chemical reactions.
4-Aminobenzene-1,3-disulfonic acid: Lacks the fluorine-substituted pyrimidine ring, resulting in different chemical and biological properties.
2,6-Difluorobenzene-1,3-disulfonic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is unique due to the combination of fluorine atoms, an amino group, and sulfonic acid groups in its structure. This combination imparts distinct chemical reactivity, biological activity, and solubility properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
194366-86-4 |
|---|---|
分子式 |
C10H7F2N3O6S2 |
分子量 |
367.3 g/mol |
IUPAC名 |
4-[(2,6-difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H7F2N3O6S2/c11-8-4-9(15-10(12)14-8)13-6-2-1-5(22(16,17)18)3-7(6)23(19,20)21/h1-4H,(H,13,14,15)(H,16,17,18)(H,19,20,21) |
InChIキー |
QRDPAXFWOXULGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC2=CC(=NC(=N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
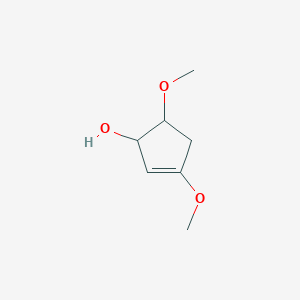
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)



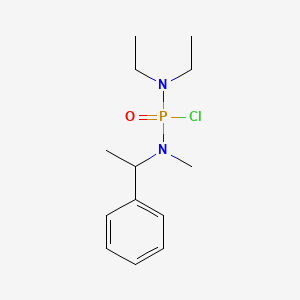

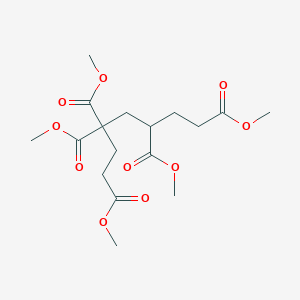

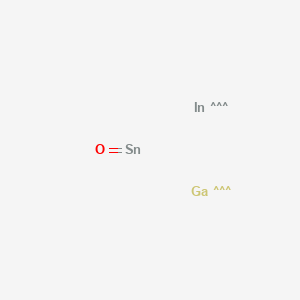
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
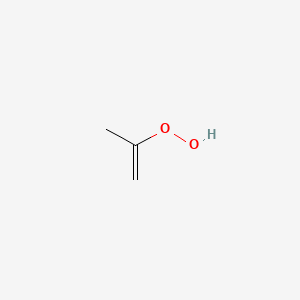
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
